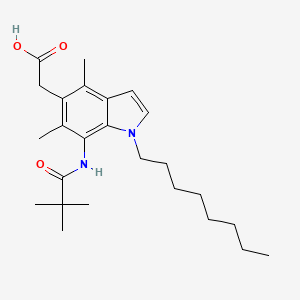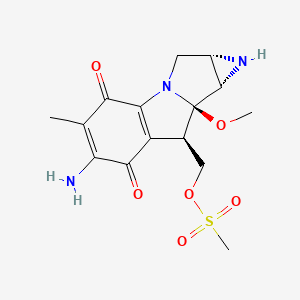
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone is a compound belonging to the pyridazinoindole family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinoindole core, which is a fused heterocyclic system, and a hydrazone functional group. This unique structure contributes to its various chemical and biological properties.
Preparation Methods
The synthesis of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone typically involves multiple steps. One common method starts with the reaction of ethyl 3-formyl-1H-indole-2-carboxylate with hydrazine hydrate in ethanol under reflux conditions to yield 3,5-dihydro-4H-pyridazino(4,5-b)indol-4-one. This intermediate can then undergo further reactions, such as alkylation with various alkylating agents like amyl bromide, allyl bromide, benzyl bromide, and ethyl chloroacetate in the presence of potassium carbonate in acetone or potassium hydroxide in dimethyl sulfoxide .
Chemical Reactions Analysis
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone can undergo several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the pyridazinoindole core.
Hydrazinolysis: The hydrazone group can be cleaved using hydrazine, leading to the formation of hydrazides
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound exhibits significant cytotoxic activity against cancer cell lines, making it a candidate for anticancer drug development.
Medicine: It has shown potential as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cancer cell growth and survival
Industry: The compound’s unique structure and reactivity make it useful in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone involves its interaction with specific molecular targets. It acts as an inhibitor of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell growth, motility, survival, and metabolism. By inhibiting this pathway, the compound can induce apoptosis (programmed cell death) in cancer cells, thereby exhibiting its anticancer properties .
Comparison with Similar Compounds
4H-Pyridazino(4,5-b)indol-4-one, 3,5-dihydro-7,8-dimethoxy-, hydrazone can be compared with other similar compounds, such as:
Pyridazinoindole derivatives: These compounds share the pyridazinoindole core but differ in their functional groups and substitutions, leading to variations in their biological activities.
Hydrazone derivatives: Compounds with hydrazone functional groups exhibit diverse reactivities and can be used in various chemical transformations.
PI3K inhibitors: Other PI3K inhibitors, such as wortmannin and LY294002, also target the PI3K/AKT/mTOR pathway but may differ in their specificity and potency
Properties
CAS No. |
121282-84-6 |
|---|---|
Molecular Formula |
C12H13N5O2 |
Molecular Weight |
259.26 g/mol |
IUPAC Name |
(7,8-dimethoxy-5H-pyridazino[4,5-b]indol-4-yl)hydrazine |
InChI |
InChI=1S/C12H13N5O2/c1-18-9-3-6-7-5-14-17-12(16-13)11(7)15-8(6)4-10(9)19-2/h3-5,15H,13H2,1-2H3,(H,16,17) |
InChI Key |
SBXKADCBXGSNKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CN=NC(=C3N2)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















